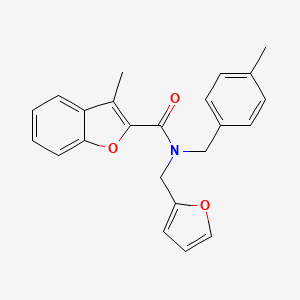![molecular formula C21H22ClN3O3 B11411561 1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid](/img/structure/B11411561.png)
1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid is a complex organic compound that features a unique structure combining a pyridazinone ring with an adamantane moiety
Preparation Methods
The synthesis of 1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazinone Ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a substitution reaction, often involving a halogenated adamantane derivative.
Final Coupling and Functionalization: The final step involves coupling the pyridazinone and adamantane moieties, followed by functionalization to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenylamino positions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its binding affinity to specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-[5-Chloro-6-oxo-4-(phenylamino)-1,6-dihydropyridazin-1-YL]adamantane-2-carboxylic acid can be compared with other similar compounds, such as:
Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents.
Adamantane Derivatives: Compounds featuring the adamantane moiety with various functional groups.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities but different core structures.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in other compounds.
Properties
Molecular Formula |
C21H22ClN3O3 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-(4-anilino-5-chloro-6-oxopyridazin-1-yl)adamantane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClN3O3/c22-18-16(24-15-4-2-1-3-5-15)11-23-25(19(18)26)21-9-12-6-13(10-21)8-14(7-12)17(21)20(27)28/h1-5,11-14,17,24H,6-10H2,(H,27,28) |
InChI Key |
NJFDYXSROPTPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3C(=O)O)N4C(=O)C(=C(C=N4)NC5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



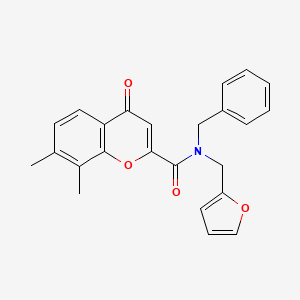
![1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine](/img/structure/B11411494.png)
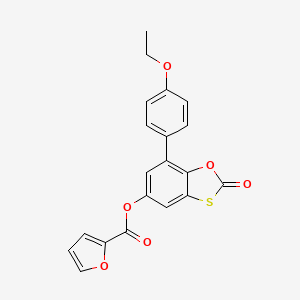

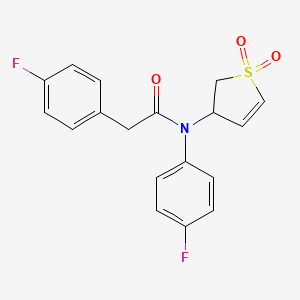
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411516.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11411519.png)
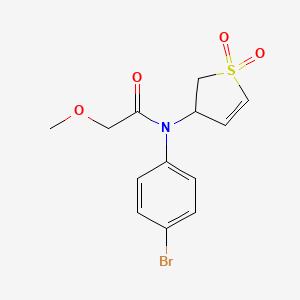
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411535.png)
![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411540.png)
![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411547.png)
![1-(3,4-dimethylphenyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11411554.png)
